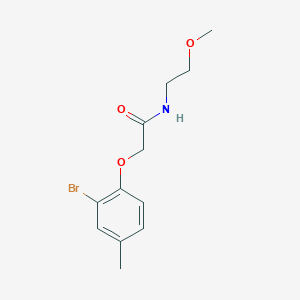

2-(2-bromo-4-methylphenoxy)-N-(2-methoxyethyl)acetamide

Description

2-(2-Bromo-4-methylphenoxy)-N-(2-methoxyethyl)acetamide is a brominated phenoxy acetamide derivative characterized by a methyl group at the 4-position of the phenoxy ring and a 2-methoxyethyl substituent on the acetamide nitrogen. Its molecular formula is C₁₂H₁₆BrNO₃, with a molecular weight of 302.18 g/mol (CAS: 1019442-97-7) .

Properties

IUPAC Name |

2-(2-bromo-4-methylphenoxy)-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO3/c1-9-3-4-11(10(13)7-9)17-8-12(15)14-5-6-16-2/h3-4,7H,5-6,8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFARJNTWWZIQES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)NCCOC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(2-methoxyethyl)acetamide typically involves the following steps:

Bromination: The starting material, 4-methylphenol, undergoes bromination to introduce a bromine atom at the ortho position, resulting in 2-bromo-4-methylphenol.

Etherification: The brominated phenol is then reacted with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate to form 2-(2-bromo-4-methylphenoxy)-2-methoxyethane.

Amidation: Finally, the ether compound is subjected to amidation with acetic anhydride and ammonia to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methylphenoxy)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation: The phenyl ring can be oxidized to introduce additional functional groups.

Reduction: The acetamide moiety can be reduced to an amine.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

Substitution: Formation of 2-(2-substituted-4-methylphenoxy)-N-(2-methoxyethyl)acetamide derivatives.

Oxidation: Introduction of hydroxyl or carbonyl groups on the phenyl ring.

Reduction: Conversion to 2-(2-bromo-4-methylphenoxy)-N-(2-methoxyethyl)amine.

Scientific Research Applications

2-(2-bromo-4-methylphenoxy)-N-(2-methoxyethyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(2-methoxyethyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromo and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Substituent Variations in Brominated Phenoxy Acetamides

- 2-(4-Bromo-2-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide (CAS: 449169-56-6): Molecular formula: C₁₅H₂₂BrNO₃. Key differences: Incorporates a tert-butyl group at the 2-position of the phenoxy ring instead of a methyl group. Synthesis: Likely synthesized via similar bromoacetyl bromide coupling methods as in (e.g., using K₂CO₃ and KI for nucleophilic substitution) .

- 2-(2-Bromo-4-formyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide (Y501-6210): Molecular formula: C₁₈H₁₇BrN₂O₄. Key differences: Features a formyl group at the 4-position and a methoxy group at the 6-position on the phenoxy ring. The formyl group introduces reactivity for further derivatization (e.g., Schiff base formation), unlike the inert methyl group in the target compound .

Nitrogen-Substituent Variations

- N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38): Key differences: Contains a sulfonylquinazoline core instead of a brominated phenoxy system. Pharmacological relevance: Demonstrated significant anticancer activity against HCT-1, SF268, and MCF-7 cell lines in MTT assays .

- 2-(2-Bromo-4-methylphenoxy)-N-(4-phenoxyphenyl)acetamide (CAS: 431984-71-3): Molecular formula: C₂₁H₁₈BrNO₃. Key differences: The 4-phenoxyphenyl substituent introduces an extended aromatic system, likely enhancing π-π stacking interactions but reducing solubility compared to the methoxyethyl group .

Pharmacological and Functional Comparisons

Anticancer Activity

- Pyridazin-3(2H)-one derivatives (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide): Act as FPR2 agonists, inducing calcium mobilization and chemotaxis in human neutrophils.

N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) :

Antimicrobial Activity

Physicochemical Properties

Biological Activity

The compound 2-(2-bromo-4-methylphenoxy)-N-(2-methoxyethyl)acetamide is a phenoxyacetamide derivative that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

- Molecular Formula : CHBrNO

- Molecular Weight : 272.14 g/mol

- CAS Number : 79069-37-7

The structure features a brominated phenyl group, an ether linkage, and an acetamide functional group, which may contribute to its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific activities of this compound are still under investigation.

Antimicrobial Activity

A study focusing on phenylacetamide derivatives found that certain compounds showed significant antimicrobial activity against various bacterial strains. The presence of the bromine atom in the structure may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy against pathogens .

Anti-inflammatory Properties

Phenoxyacetamides have been explored for their anti-inflammatory effects. Compounds structurally related to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro. This suggests a potential mechanism where the compound could modulate inflammatory pathways .

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that it may interact with specific receptors or enzymes involved in disease processes. For instance:

- Receptor Binding : It may act as a ligand for certain G-protein coupled receptors (GPCRs), influencing downstream signaling pathways.

- Enzyme Inhibition : The compound could inhibit enzymes involved in inflammation or bacterial metabolism, thereby reducing pathogen viability or inflammatory responses .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

-

Antimicrobial Screening : A screening assay demonstrated that phenylacetamide derivatives exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the need for further optimization of such compounds to enhance their efficacy .

Compound Activity (MIC μg/mL) Target Organism Compound A 32 E. coli Compound B 16 S. aureus This compound TBD TBD - Anti-inflammatory Effects : Research indicated that phenylacetamides could downregulate TNF-alpha production in macrophages, suggesting potential use in treating inflammatory diseases .

- Cytotoxicity Studies : Initial cytotoxicity assessments showed that some derivatives did not exhibit significant toxicity at therapeutic concentrations, indicating a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.